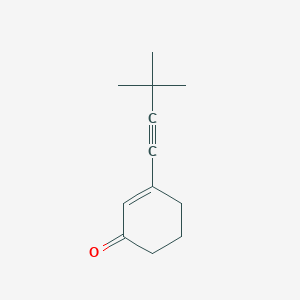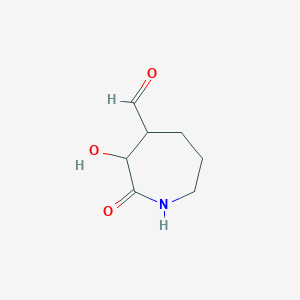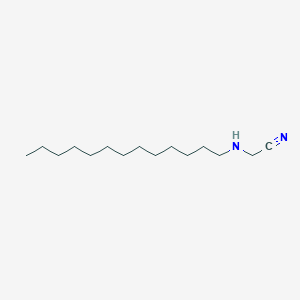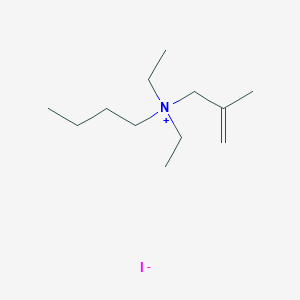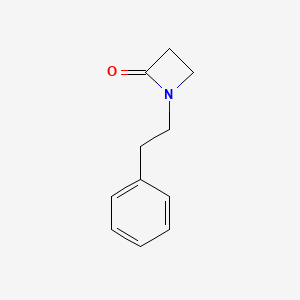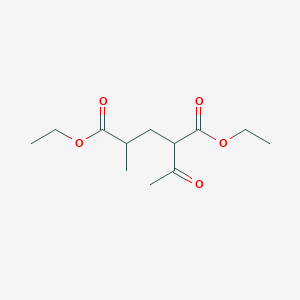
5-(Butoxymethyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Butoxymethyl)oxolan-2-one is a chemical compound belonging to the class of oxolanes, which are cyclic ethers. This compound is characterized by a butoxymethyl group attached to the oxolane ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butoxymethyl)oxolan-2-one typically involves the reaction of butyl alcohol with oxirane (ethylene oxide) to form butoxymethanol. This intermediate is then cyclized with gamma-butyrolactone under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the cyclization reaction .
Chemical Reactions Analysis
Types of Reactions
5-(Butoxymethyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butoxymethyl oxirane.
Reduction: Reduction reactions can convert it to butoxymethyl alcohol.
Substitution: Nucleophilic substitution reactions can replace the butoxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Butoxymethyl oxirane
Reduction: Butoxymethyl alcohol
Substitution: Various substituted oxolanes depending on the nucleophile used.
Scientific Research Applications
5-(Butoxymethyl)oxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent for various reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and as a flavoring agent in the food industry
Mechanism of Action
The mechanism of action of 5-(Butoxymethyl)oxolan-2-one involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. The compound’s oxolane ring structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
Gamma-Butyrolactone (GBL): A simpler lactone with similar chemical properties but different applications.
5-Butyl-4-methyloxolan-2-one:
Uniqueness
5-(Butoxymethyl)oxolan-2-one stands out due to its unique butoxymethyl group, which imparts specific chemical and physical properties. This makes it more versatile in various applications compared to its simpler counterparts .
Properties
CAS No. |
62668-35-3 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
5-(butoxymethyl)oxolan-2-one |
InChI |
InChI=1S/C9H16O3/c1-2-3-6-11-7-8-4-5-9(10)12-8/h8H,2-7H2,1H3 |
InChI Key |
ABENFGZGJDNZCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC1CCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Naphthalenol, 1-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14510489.png)
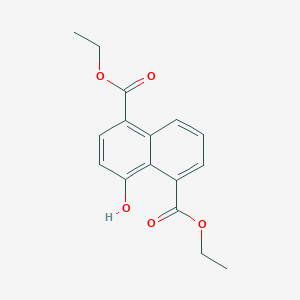
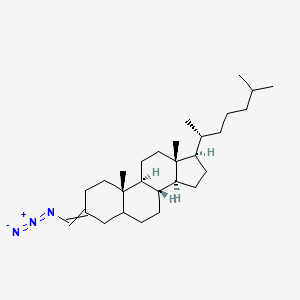
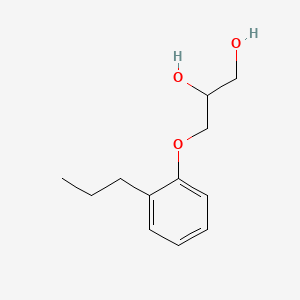
![2-Methyl-N-[(phenylsulfanyl)methyl]aniline](/img/structure/B14510500.png)
